Adenylyl cyclase type 2 agonist-1
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Overview
Description
Adenylyl cyclase type 2 agonist-1 is a compound that specifically activates adenylyl cyclase type 2, an enzyme involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This enzyme plays a crucial role in various cellular processes, including signal transduction pathways that regulate physiological responses such as heart rate, muscle contraction, and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenylyl cyclase type 2 agonist-1 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Adenylyl cyclase type 2 agonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Adenylyl cyclase type 2 agonist-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of enzyme activation and signal transduction pathways.
Biology: Helps in understanding cellular processes regulated by cyclic adenosine monophosphate, such as cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like heart failure, asthma, and certain neurological disorders.
Industry: Utilized in the development of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of adenylyl cyclase type 2 agonist-1 involves binding to the adenylyl cyclase type 2 enzyme, leading to its activation. This activation results in the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which then activates protein kinase A. Protein kinase A phosphorylates various target proteins, leading to changes in cellular functions such as gene expression, ion channel activity, and metabolic regulation .
Comparison with Similar Compounds
Adenylyl Cyclase Type 1 Agonist: Activates adenylyl cyclase type 1, involved in similar signal transduction pathways but with different tissue distribution and regulatory mechanisms.
Adenylyl Cyclase Type 3 Agonist: Specifically activates adenylyl cyclase type 3, which is involved in olfactory signal transduction and other sensory processes
Uniqueness: Adenylyl cyclase type 2 agonist-1 is unique in its specificity for adenylyl cyclase type 2, making it a valuable tool for studying the distinct roles of this enzyme in various physiological processes. Its ability to selectively activate adenylyl cyclase type 2 without affecting other isoforms provides insights into the specific functions and regulatory mechanisms of this enzyme .
Properties
Molecular Formula |
C27H17BrClNO5 |
---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1 |
InChI Key |
HVCLMGZGIMRDRV-LPOKKUQKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |
Origin of Product |
United States |
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